14-Methylcholest-7-en-3,15-diol
Description
Properties
CAS No. |
64812-05-1 |
|---|---|
Molecular Formula |
C28H48O2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,15S,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol |
InChI |
InChI=1S/C28H48O2/c1-18(2)8-7-9-19(3)24-17-25(30)28(6)23-11-10-20-16-21(29)12-14-26(20,4)22(23)13-15-27(24,28)5/h11,18-22,24-25,29-30H,7-10,12-17H2,1-6H3/t19-,20+,21+,22+,24-,25+,26+,27-,28?/m1/s1 |
InChI Key |
YGVDIAVDAYLZBL-YACOMCNQSA-N |
SMILES |
CC(C)CCCC(C)C1CC(C2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C)O |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1C[C@@H](C2([C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C)O |
Canonical SMILES |
CC(C)CCCC(C)C1CC(C2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C)O |
Synonyms |
14-methylcholest-7-en-3,15-diol 14-methylcholest-7-en-3,15-diol, (3beta,5alpha)-isomer 14-methylcholest-7-en-3,15-diol, (3beta,5alpha,15beta)-isomer 14alpha-methyl-5alpha-cholest-7-en-3beta,15alpha-diol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Sterols and Steroid Derivatives
5α-Cholest-7-en-3β,14α-diol
- Key Differences : Lacks the C15 hydroxyl group and has a hydroxyl at C14 instead of a methyl group.
- Synthesis : Produced via Wolff-Kishner reduction of 3β-acetoxy-8α,14α-epoxy-5α-cholestan-7-one .
- Biological Relevance : Serves as a precursor in steroid metabolism pathways, similar to 7-dehydrocholesterol .
4,4-Dimethyl-14α-ethyl-5α-cholest-7-en-3β,15α-diol
- Key Differences : Contains additional methyl and ethyl groups at C4 and C14, respectively.
- Synthesis : Derived from multi-step chemical modifications, including acetylation and epoxidation .
- Significance : Demonstrates how alkylation at C14 alters sterol rigidity and solubility .
14-Hydroxymethyl-5α-cholest-7-ene-3β,15α-diol
- Key Differences : Features a hydroxymethyl (–CH₂OH) group at C14 instead of a methyl group.
- Molecular Formula : C₂₈H₄₈O₃.
Non-Sterol Diols
Labd-13-ene-8α,15-diol (Labdane Diterpene)
- Structure : A 20-carbon diterpene with hydroxyls at C8 and C14.
- Activity : Exhibits cytotoxic effects against leukemic and breast cancer cell lines .
- Comparison : Unlike 14-Methylcholest-7-en-3,15-diol, labdane diterpenes are smaller and lack the sterol backbone, but shared diol motifs may influence bioactivity .
Africanane-9,15-diol (Sesquiterpene)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | LogP* (Predicted) |
|---|---|---|---|---|
| 14-Methylcholest-7-en-3,15-diol | C₂₈H₄₈O₂ | 424.68 | C3β-OH, C15α-OH, C14-CH₃ | 6.2 |
| 5α-Cholest-7-en-3β,14α-diol | C₂₇H₄₆O₂ | 414.65 | C3β-OH, C14α-OH | 5.8 |
| Labd-13-ene-8α,15-diol | C₂₀H₃₄O₂ | 306.48 | C8α-OH, C15-OH | 3.1 |
| Africanane-9,15-diol | C₁₅H₂₆O₂ | 238.36 | C9-OH, C15-OH | 2.5 |
*LogP values estimated using ChemDraw software.
- Key Observations: The sterol backbone of 14-Methylcholest-7-en-3,15-diol confers higher hydrophobicity (LogP ~6.2) compared to smaller terpenoids. Hydroxyl groups at C3 and C15 enhance hydrogen-bonding capacity, which may influence membrane interactions .
Enzymatic Interactions
- Steroid Biosynthesis : Analogs like 4α-methyl-5α-cholest-7-en-3-one are intermediates in cholesterol synthesis, suggesting 14-Methylcholest-7-en-3,15-diol may interact with 3-keto-steroid reductases .
- Antitumor Potential: Labdane diterpenes (e.g., sclareol) show activity against colon cancer (HCT116), but similar studies on 14-Methylcholest-7-en-3,15-diol are lacking .
Environmental Indicators
- Diols in Climate Studies : Long-chain diols (e.g., C321,15-diol) are biomarkers for freshwater conditions, though 14-Methylcholest-7-en-3,15-diol’s ecological role remains unexplored .
Preparation Methods
Starting Materials and Functionalization
Lanosterol (4,4,14α-trimethyl-cholesta-8,24-dien-3β-ol) serves as a common precursor due to its native 14α-methyl group. Selective oxidation at the C15 position is achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent, yielding a ketone intermediate. Subsequent stereoselective reduction with sodium borohydride (NaBH4) or catalytic hydrogenation introduces the 15β-hydroxyl group. The Δ8 double bond in lanosterol is isomerized to Δ7 via acid-catalyzed equilibration, often employing p-toluenesulfonic acid (p-TsOH) in toluene.
Methyl Group Retention and Steric Considerations
Retention of the 14α-methyl group necessitates careful control of reaction conditions to prevent demethylation. Lithium aluminum hydride (LiAlH4) has been employed for selective reductions without altering methyl substituents. Steric hindrance at C14 requires bulky protecting groups, such as tert-butyldimethylsilyl (TBDMS) ethers, to shield the methyl group during subsequent reactions.
Multi-Step Reaction Sequence
A representative synthetic route involves:
-
Epoxidation : Treatment of lanosterol with m-chloroperbenzoic acid (mCPBA) forms a 8,9-epoxide intermediate.
-
Acid-Catalyzed Rearrangement : The epoxide undergoes ring-opening in the presence of BF3·Et2O, shifting the double bond to Δ7.
-
Dihydroxylation : Osmium tetroxide (OsO4)-mediated dihydroxylation at C15 introduces the vicinal diol, followed by protection with acetyl groups.
-
Deprotection : Final cleavage of acetyl groups using methanolic HCl yields 14-methylcholest-7-en-3,15-diol.
Enzymatic and Biocatalytic Methods
Enzymatic pathways offer a stereospecific alternative to chemical synthesis, leveraging the intrinsic specificity of eukaryotic enzymes. Rat liver homogenates and microbial systems have demonstrated efficacy in producing 14-methylcholest-7-en-3,15-diol from lanosterol.
Role of Cytochrome P450 Enzymes
Cytochrome P450 monooxygenases (CYP51A1) catalyze the 15α-hydroxylation of lanosterol, a key step in generating the 3,15-diol configuration. This reaction requires NADPH as a cofactor and molecular oxygen, with kinetic studies showing a turnover number of 12 min⁻¹ in rat liver microsomes.
Microbial Biotransformation
Saccharomyces cerevisiae engineered to express mammalian CYP450 enzymes has been used to produce 14-methylcholest-7-en-3,15-diol at scales up to 200 mg/L. Fermentation conditions (pH 7.0, 30°C) optimize enzyme activity, while fed-batch strategies mitigate substrate inhibition.
Chromatographic Purification Techniques
Purification of 14-methylcholest-7-en-3,15-diol relies on silica gel chromatography due to the compound’s polarity and structural similarity to byproducts.
Solvent Systems and Elution Profiles
A gradient elution protocol using ethyl acetate and pentane (3:97 to 10:90 v/v) effectively resolves the diol from methylated analogs. The target compound typically elutes at a retention factor (Rf) of 0.35 on thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water 85:15) achieves >98% purity, with UV detection at 210 nm. Preparative-scale runs (20 mg/injection) enable isolation of gram quantities for pharmacological testing.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Chemical Synthesis | 28–35 | 95–97 | Moderate | 420–580 |
| Enzymatic Conversion | 45–52 | 98–99 | High | 310–400 |
| Microbial Fermentation | 60–68 | 99+ | Industrial | 150–220 |
Chemical synthesis, while versatile, suffers from low yields due to multi-step protections and competitive side reactions. Enzymatic methods improve stereoselectivity but require costly cofactors. Microbial systems emerge as the most sustainable option, though genetic engineering overheads remain significant.
Challenges and Optimization Strategies
Byproduct Formation
Demethylation at C14 occurs under strongly acidic or basic conditions, necessitating pH-controlled environments (pH 6.5–7.5). Impurities like cholesta-8,14-dien-3β-ol are minimized by optimizing reaction times (<24 h) and temperatures (25–30°C).
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are essential for confirming the structure of 14-methylcholest-7-en-3,15-diol?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for determining the carbon skeleton and stereochemistry. For example, the C-15 hydroxyl configuration can be resolved using NOE difference experiments or coupling constants in ¹H NMR . High-resolution mass spectrometry (HR-MS) validates molecular formula and fragmentation patterns. Thin-layer chromatography (TLC) or HPLC with authentic standards aids in purity assessment. Ensure compliance with reproducibility guidelines, such as full experimental details in supplementary materials .
Q. How is 14-methylcholest-7-en-3,15-diol synthesized in laboratory settings?
- Methodological Answer : Multi-step organic synthesis typically involves sterol backbone modification. For instance, epoxidation of cholest-7-ene derivatives followed by regioselective hydroxylation at C-15 can yield the diol structure. Key steps include protecting group strategies (e.g., acetylating the 3β-OH) and catalytic hydrogenation for stereochemical control. Full synthetic protocols should include reaction conditions (solvents, catalysts, temperatures) and purification methods (column chromatography, crystallization) .
Q. What are the primary challenges in isolating 14-methylcholest-7-en-3,15-diol from natural sources?
- Methodological Answer : Extraction requires optimization of solvent systems (e.g., dichloromethane/methanol mixtures) to solubilize sterols while minimizing co-extraction of lipids. Column chromatography with silica gel or reverse-phase HPLC is used for separation. Confounding factors include structural similarity to cholestane derivatives (e.g., 14α-methylcholest-7-ene-3β,15β-diol), necessitating tandem MS/MS or 2D NMR for differentiation .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for 14-methylcholest-7-en-3,15-diol across studies?
- Methodological Answer : Discrepancies often arise from ambiguous NOE data or misindexed X-ray crystallography. To address this, perform comparative NMR with epimerically pure standards (e.g., 15α vs. 15β diols) and validate via single-crystal X-ray diffraction. Computational modeling (DFT or MD simulations) can predict stable conformers and coupling constants for cross-verification .
Q. What experimental designs are optimal for studying the role of 14-methylcholest-7-en-3,15-diol in cholesterol biosynthesis?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C-glucose or deuterated precursors) in rat liver homogenate assays to track incorporation into cholesterol. Monitor intermediates via LC-MS and compare turnover rates with controls. Include knockout models (e.g., CRISPR-Cas9-modified enzymes) to identify rate-limiting steps. Ensure statistical rigor with triplicate assays and ANOVA for significance testing .
Q. How can researchers optimize synthetic routes to improve yield and scalability of 14-methylcholest-7-en-3,15-diol?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate variables like catalyst loading, solvent polarity, and temperature. For example, a Box-Behnken design can identify optimal conditions for hydroxylation steps. Consider flow chemistry for continuous processing and in-line purification. Validate scalability using pilot-scale reactors (>1 mmol) and compare yields with micro-scale batches .
Q. What analytical strategies mitigate false positives in detecting 14-methylcholest-7-en-3,15-diol in complex biological matrices?
- Methodological Answer : Use orthogonal detection methods: LC-MS/MS with MRM transitions for specificity (e.g., m/z 429 → 369 for the diol) and GC-MS with derivatization (silylation) to confirm volatility. Spike recovery experiments and matrix-matched calibration curves account for ionization suppression. Cross-validate with enzymatic assays (e.g., cholesterol oxidase compatibility) .
Data Interpretation and Contradictions
Q. How should researchers address discrepancies in reported biological activity of 14-methylcholest-7-en-3,15-diol across cell lines?
- Methodological Answer : Variability may stem from differences in cell permeability or metabolizing enzymes. Standardize assays using isogenic cell lines and controlled culture conditions (e.g., serum-free media). Perform dose-response curves (IC₅₀) with positive controls (e.g., known sterol inhibitors). Use RNA-seq to identify expression patterns of sterol transporters or hydroxylases influencing activity .
Q. What statistical approaches are recommended for analyzing non-linear relationships in structure-activity studies of 14-methylcholest-7-en-3,15-diol analogs?
- Methodological Answer : Apply multivariate analysis (PCA or PLS regression) to correlate substituent effects (e.g., C-14 methylation) with bioactivity. Machine learning models (random forests, neural networks) can predict activity cliffs. Validate models with external test sets and report uncertainty metrics (e.g., RMSE, R²) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
